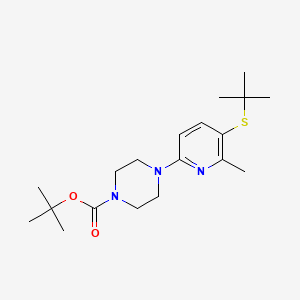

tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

This compound is a Boc-protected piperazine derivative featuring a pyridine ring substituted with a tert-butylthio group at position 5 and a methyl group at position 4. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the pyridine-piperazine scaffold is common in medicinal chemistry, particularly in kinase inhibitors and intermediates for bioactive molecules .

Properties

Molecular Formula |

C19H31N3O2S |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

tert-butyl 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H31N3O2S/c1-14-15(25-19(5,6)7)8-9-16(20-14)21-10-12-22(13-11-21)17(23)24-18(2,3)4/h8-9H,10-13H2,1-7H3 |

InChI Key |

SFVPJODQXATMKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (tert-butylthio and methyl groups) through a series of reactions involving halogenation, nucleophilic substitution, and reduction.

Introduction of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with piperazine.

Protection of the piperazine nitrogen: The piperazine nitrogen is protected using a tert-butyl carbamate group to prevent unwanted side reactions.

Final deprotection and purification: The final compound is obtained by deprotecting the piperazine nitrogen and purifying the product through recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the tert-butylthio group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a drug candidate targeting various diseases, including neurological disorders and cancer. Its structural features may allow it to interact favorably with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways.

- Biological Activities : Studies have suggested that tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate exhibits antimicrobial, antiviral, and anticancer properties. Ongoing research aims to elucidate the mechanisms behind these activities and their implications for therapeutic applications.

2. Organic Synthesis

- Building Block in Synthesis : This compound serves as an important building block for synthesizing more complex molecules in organic chemistry. It can be utilized as a reagent in various organic transformations, facilitating the development of new compounds with desired properties.

- Catalytic Applications : In industrial settings, it may be employed as a catalyst in chemical reactions, enhancing reaction rates and yields while reducing byproducts.

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyridine ring and the nature of the sulfur-containing groups. Key comparisons include:

*Estimated via fragment-based methods (e.g., Crippen’s method).

Stability and Reactivity

- The Boc group in the target compound is stable under basic and neutral conditions but cleaved under strong acids (e.g., HCl in dioxane) .

- Unlike oxazolidinone-containing analogs (e.g., 1a/1b in ), the target compound lacks labile heterocycles, suggesting better stability in simulated gastric fluid .

- The tert-butylthio group is less prone to oxidation than thiols but may undergo desulfurization under harsh reducing conditions .

Physicochemical Properties

- LogP : The target compound’s logP is higher than analogs with polar groups (e.g., 3r: logP ~2.8) but lower than fully aromatic derivatives (e.g., ’s compound: logP ~3.5) .

Biological Activity

tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate, a compound with a complex structure, has garnered attention in pharmacological and medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 322.47 g/mol. Its structure features a piperazine core substituted with a tert-butylthio group and a methylpyridine moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it may exhibit:

- Antioxidant Activity : The presence of the tert-butylthio group suggests potential free radical scavenging capabilities.

- Antimicrobial Properties : Preliminary studies indicate that similar compounds can inhibit bacterial growth, possibly through interference with cell wall synthesis or metabolic pathways.

- Neuroprotective Effects : Compounds with piperazine structures have been associated with neuroprotective actions, potentially modulating neurotransmitter systems.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds reported significant inhibition of Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity and inhibition of metabolic functions .

Neuropharmacological Studies

Research focusing on piperazine derivatives has shown promise in treating neurodegenerative diseases. For instance, compounds similar to tert-butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate demonstrated the ability to enhance synaptic plasticity in animal models, suggesting potential applications in cognitive disorders .

Antioxidant Potential

In vitro assays measuring the compound's ability to scavenge free radicals revealed moderate antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases .

Case Studies

Several case studies highlight the potential therapeutic applications of compounds structurally related to tert-butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate:

- Case Study on Antimicrobial Resistance :

- Neuroprotective Effects in Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.